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Compound of Interest

Compound Name: 4-(thiazol-2-yl)phenol

CAS No.: 119514-24-8

Cat. No.: B1168275

Get Quote

Executive Summary
4-(Thiazol-2-yl)phenol (CAS: 81015-49-8) is a heteroaryl-substituted phenol serving as a

critical pharmacophore in medicinal chemistry and a mesogenic core in materials science.[1]

Characterized by a 1,3-thiazole ring fused to a phenolic moiety at the C2 position, it acts as a

bioisostere for biaryl systems, offering unique hydrogen-bonding capabilities and π-stacking

interactions.[1] This guide provides a definitive technical analysis of its structure, validated

synthesis routes, and physicochemical properties for researchers in drug discovery and organic

synthesis.[1]

Chemical Identity & Physicochemical Properties[1]
[2][3][4][5][6][7][8]
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Property Data

IUPAC Name 4-(1,3-Thiazol-2-yl)phenol

Common Synonyms
4-(2-Thiazolyl)phenol; 2-(4-

Hydroxyphenyl)thiazole

CAS Number 81015-49-8

Molecular Formula

C

H

NOS

Molecular Weight 177.22 g/mol

SMILES Oc1ccc(c2nccs2)cc1

InChI Key LMMPCMRUGFBCPV-UHFFFAOYSA-N

Physical Properties
Parameter Value Source/Condition

Appearance
Cream to white crystalline

powder
Thermo Scientific

Melting Point 164.5 – 170.5 °C Experimental (Alfa Aesar)

Boiling Point ~348 °C Predicted (760 mmHg)

Density 1.305 g/cm³ Predicted

pKa (Phenolic OH) ~8.8

Lower than phenol (9.[1]95)

due to electron-withdrawing

thiazole

Solubility DMSO, Methanol, Ethanol Poor in water

Structural Analysis & Electronic Effects[1][9]
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The molecule consists of a phenol ring linked to a thiazole ring.[1] The C2-connection is critical;

the thiazole ring acts as an electron-withdrawing group (EWG) via the imine-like nitrogen

(C=N), which increases the acidity of the phenolic proton compared to unsubstituted phenol.[1]

Structural Diagram (Graphviz)
The following diagram illustrates the connectivity and the electronic influence of the thiazole

ring on the phenolic system.[1]
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Caption: Structural connectivity and electronic interplay between the electron-rich phenol and

electron-deficient thiazole ring.[1]

Synthesis Protocols
Two primary methodologies are recommended based on scale and starting material availability:

the Hantzsch Thiazole Synthesis (atom-economical) and the Suzuki-Miyaura Coupling (high

precision).[1]

Method A: Hantzsch Thiazole Synthesis (Classic)
This method constructs the thiazole ring from a thioamide precursor.[1] It is preferred for large-

scale manufacturing due to lower catalyst costs.[1]
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Precursors: 4-Hydroxythiobenzamide + Chloroacetaldehyde (or Bromoacetaldehyde diethyl

acetal).[1]

Mechanism: Condensation followed by cyclization.[1]

Protocol:

Dissolution: Dissolve 4-hydroxythiobenzamide (1.0 eq) in Ethanol or DMF.

Addition: Add Chloroacetaldehyde (1.1 eq) dropwise at room temperature.

Reflux: Heat the mixture to reflux (80°C) for 2–4 hours.

Workup: Cool to room temperature. Neutralize with aqueous NaHCO₃ to precipitate the free

base.[1]

Purification: Recrystallize from Ethanol/Water.

Method B: Suzuki-Miyaura Coupling (Modern)
Preferred for medicinal chemistry library generation due to mild conditions and high functional

group tolerance.[1]

Precursors: 4-Hydroxyphenylboronic acid + 2-Bromothiazole.[1]

Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.[1]

Protocol:

Setup: In a Schlenk flask, combine 4-hydroxyphenylboronic acid (1.2 eq), 2-bromothiazole

(1.0 eq), and Pd(PPh₃)₄ (5 mol%).

Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio).

Base: Add Na₂CO₃ (2.0 eq).[1]

Reaction: Heat at 90°C under Nitrogen/Argon atmosphere for 12 hours.

Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.
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Purification: Flash column chromatography (Hexane/EtOAc gradient).

Synthesis Workflow Diagram

4-Hydroxythiobenzamide

Hantzsch Cyclization
(EtOH, Reflux)

Chloroacetaldehyde 4-Hydroxyphenylboronic acid

Suzuki Coupling
(Pd cat., Na2CO3)

2-Bromothiazole

4-(Thiazol-2-yl)phenol
(CAS 81015-49-8)

Cyclization C-C Bond Formation

Click to download full resolution via product page

Caption: Comparison of Hantzsch cyclization vs. Suzuki coupling routes for synthesizing 4-
(thiazol-2-yl)phenol.

Characterization Standards
To validate the identity of the synthesized compound, the following spectral data must be

observed.

Proton NMR ( H NMR)
Solvent: DMSO-d

, 400 MHz

δ 9.80 ppm (s, 1H): Phenolic -OH (Broad singlet, exchangeable with D₂O).[1]

δ 7.85 ppm (d, J=3.2 Hz, 1H): Thiazole C4-H.[1]

δ 7.78 ppm (d, J=8.5 Hz, 2H): Phenol C2/C6-H (Ortho to thiazole).[1]
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δ 7.65 ppm (d, J=3.2 Hz, 1H): Thiazole C5-H.[1]

δ 6.85 ppm (d, J=8.5 Hz, 2H): Phenol C3/C5-H (Ortho to hydroxyl).[1]

Mass Spectrometry[1]
Ionization: ESI+ or EI.[1]

Molecular Ion (M+): 177.02 m/z (Calculated for Cngcontent-ng-c1989010908="" _nghost-ng-

c3017681703="" class="inline ng-star-inserted">

H

NOS).

Fragment Ions: Loss of CO (28) or HCN (27) is common in thiazole/phenol fragmentation

patterns.[1]

Applications in Drug Discovery & Materials[1]
Medicinal Chemistry[1][4]

Bioisostere: The thiazole ring serves as a robust bioisostere for pyridine or phenyl rings,

improving metabolic stability.[1]

Antioxidant Activity: The phenolic hydroxyl group provides radical scavenging capability,

while the thiazole ring modulates lipophilicity (LogP ~2.2).[1]

Enzyme Inhibition: Derivatives of this scaffold are investigated as Tyrosinase Inhibitors (for

hyperpigmentation) and LTA4 Hydrolase Inhibitors (anti-inflammatory).[1]

Material Science[1]
Liquid Crystals: The rigid rod-like structure (phenyl-thiazole core) promotes mesogenic

behavior.[1] 4-(Thiazol-2-yl)phenol is a precursor for synthesizing nematic liquid crystals by

esterification of the phenolic -OH.[1]

Fluorescence: The push-pull electronic system (Donor-OH to Acceptor-Thiazole) exhibits

solvatochromic fluorescence, useful in pH sensing applications.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com
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